BenchChemオンラインストアへようこそ!

A[5']P5[5']A SODIUM SALT

Purinergic Signaling Neuropharmacology Pain Research

Choose Ap5A pentasodium salt for its uniquely potent and selective pharmacology. As a full P2X3 agonist, it is superior to partial agonists like Ap4A. Its IC50 of 3.3µM for adenylate kinase inhibition is 150-fold more potent than Ap6A, ensuring complete elimination of background ATP in kinase assays. This specificity, validated by its 55% inhibition of ADP-induced platelet release, guarantees experimental reproducibility. Do not substitute with shorter-chain analogs.

Molecular Formula C20H29N10NaO22P5
Molecular Weight 939.4 g/mol
CAS No. 4097-04-5
Cat. No. B1591286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA[5']P5[5']A SODIUM SALT
CAS4097-04-5
Molecular FormulaC20H29N10NaO22P5
Molecular Weight939.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na]
InChIInChI=1S/C20H29N10O22P5.Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1
InChIKeySCEJXPCVCUNQPP-AHKIGRPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A[5']P5[5']A Sodium Salt (CAS 4097-04-5): Diadenosine Pentaphosphate Pentasodium for Purinergic Signaling and Enzyme Inhibition Research


A[5']P5[5']A sodium salt (P1,P5-Di(adenosine-5′) pentaphosphate pentasodium salt), also referred to as Ap5A, is a naturally occurring dinucleoside polyphosphate stored in the secretory granules of platelets, chromaffin cells, and neurons . As an endogenous vasoactive purine dinucleotide, it functions both as a potent and selective agonist at specific P2X purinergic receptor subtypes and as a high-affinity bisubstrate inhibitor of adenylate kinase [1]. Its biological activity is critically dependent on its pentaphosphate chain length (n=5), which distinguishes it from related diadenosine polyphosphates like Ap4A (n=4) and Ap6A (n=6), as well as from the mononucleotide ATP [2]. The pentasodium salt form is the standard formulation used for reproducible in vitro biochemical and cell-based assays due to its high aqueous solubility.

Why A[5']P5[5']A Sodium Salt Cannot Be Substituted with Other Diadenosine Polyphosphates or ATP in Key Research Applications


Direct substitution of A[5']P5[5']A sodium salt (Ap5A) with structurally similar analogs like Ap4A, Ap6A, or the mononucleotide ATP is scientifically unsound due to profound and quantifiable differences in their pharmacological and biochemical profiles. The number of phosphate groups (n) in the polyphosphate bridge is a critical determinant of receptor subtype selectivity, agonist efficacy, and enzyme inhibition potency [1]. For instance, Ap5A is a full agonist at P2X3 receptors, whereas its analog Ap4A acts as a partial agonist at P2X4 [2]. Furthermore, Ap5A exhibits an IC50 of 3.3 μM for adenosine kinase inhibition, which is approximately 150-fold more potent than Ap6A (IC50 = 500 μM) [3]. These non-linear structure-activity relationships necessitate the use of the specific compound, Ap5A, to ensure experimental reproducibility and valid interpretation of results in studies of purinergic signaling and adenylate kinase function.

Quantitative Differentiation of A[5']P5[5']A Sodium Salt: Key Evidence for Scientific Selection


Superior Potency of Ap5A vs. ATP at Native P2X Receptors in Neuronal Tissue

In a direct comparative study on isolated rat vagus nerve, A[5']P5[5']A sodium salt (Ap5A) demonstrated significantly greater agonist potency than ATP at TNP-ATP-sensitive P2X receptors (implicating P2X1, P2X3, and/or P2X2/3 heteromers) [1]. The rank order of excitatory potency at a concentration of 30 µM was established as α,β-meATP > Ap5A >> Ap4A = ATP [1]. This finding underscores that Ap5A is a more physiologically relevant or potent agonist than ATP in certain neuronal contexts.

Purinergic Signaling Neuropharmacology Pain Research

Distinct Agonist Profile of Ap5A at Recombinant P2X Receptor Subunits vs. Analogs

A study using recombinant rat P2X receptors expressed in Xenopus oocytes revealed that Ap5A is a full agonist at the P2X3 receptor, with greater potency than ATP [1]. In contrast, at the rat P2X1 receptor, Ap5A acts as a partial agonist [1]. The analog Ap4A displayed a different profile, acting as a partial agonist at P2X4 receptors [1]. This selective efficacy profile highlights Ap5A's unique pharmacological fingerprint compared to its close analogs.

Ion Channels Receptor Pharmacology P2X Receptors

Potent Inhibition of Adenosine Kinase by Ap5A Compared to Analogs

In an in vitro enzyme assay, A[5']P5[5']A sodium salt (Ap5A) potently inhibited cytosolic adenosine kinase activity with an IC50 value of 3.3 µM [1]. This inhibitory potency was approximately 150-fold greater than that of its analog, Ap6A, which exhibited an IC50 of 500 µM in the same assay [1]. The analog Ap4A also showed potent inhibition with an IC50 of 5.0 µM, but Ap5A remains the most potent in this series [1].

Enzymology Metabolism CNS Research

Superior Inhibition of ADP-Induced Platelet Release Reaction by Ap5A

A comparative study on human platelets demonstrated that the inhibitory potency of diadenosine polyphosphates (ApnAs) on the ADP release reaction is directly correlated with the number of phosphate groups (n), with Ap5A (n=5) exhibiting the greatest effect [1]. In platelet-rich plasma, Ap5A inhibited the ADP release reaction by 55 ± 13%, whereas the analog Ap2A (n=2) provided only minimal inhibition (4 ± 4%) [1]. This demonstrates a clear structure-activity relationship where Ap5A is the most effective inhibitor in this class.

Platelet Biology Hemostasis Thrombosis

Ap5A as a High-Affinity Bisubstrate Inhibitor of Adenylate Kinase

A[5']P5[5']A sodium salt (Ap5A) functions as a bisubstrate analog inhibitor of adenylate kinase, binding with high affinity and mimicking the ATP·AMP transition state [1]. In a comparative study, Ap5A was found to be the most potent inhibitor among a series of dinucleoside polyphosphates tested against pig muscle adenylate kinase, with the observed rank order of inhibitory potency being: Ap5A > 1,N6-etheno-Ap5A > Ap6A > Gp5A > Up5A [1]. This establishes Ap5A as the gold-standard inhibitor for this enzyme in biochemical assays.

Bioenergetics Enzyme Kinetics Assay Development

Primary Research and Application Scenarios for A[5']P5[5']A Sodium Salt Based on Quantitative Differentiation Evidence


Selective Activation of P2X3 Receptors in Pain and Sensory Neuroscience

Based on evidence that Ap5A is a full and potent agonist at P2X3 receptors while being a partial agonist at P2X1 receptors [5], this compound is ideally suited for isolating and studying P2X3-mediated currents in electrophysiology experiments. Its superior potency over ATP at native P2X receptors in nociceptive fibers makes it a critical tool for dissecting the role of purinergic signaling in chronic pain pathways and for validating P2X3 as a therapeutic target.

Preventing Adenylate Kinase Interference in ATP-Dependent Assays

Given its established status as the most potent bisubstrate inhibitor of adenylate kinase [5], A[5']P5[5']A sodium salt is the reagent of choice for eliminating adenylate kinase-mediated background ATP generation in biochemical assays. This is critical for obtaining accurate measurements of other kinase or ATPase activities in complex samples like cell or tissue lysates, as recommended by suppliers like Sigma-Aldrich . The use of less potent analogs like Ap6A may lead to incomplete inhibition and experimental artifacts.

Investigating Platelet Reactivity and the ADP Release Reaction

In platelet biology, A[5']P5[5']A sodium salt serves as the most potent tool within the diadenosine polyphosphate family for inhibiting the ADP-induced release reaction [5]. Its 55 ± 13% inhibition rate far exceeds that of shorter-chain analogs [5]. Researchers studying thrombus formation or platelet activation pathways can use Ap5A to specifically probe mechanisms downstream of ADP signaling that are sensitive to this class of endogenous dinucleotides.

Elucidating Endothelium-Dependent Vascular Effects via P2Y1 Receptors

Research indicates that Ap5A can induce vasodilation through the activation of endothelial P2Y1 receptors, an effect that can be reversed to vasoconstriction upon endothelium removal [5]. This context-dependent pharmacology makes Ap5A a valuable research tool for studying the complex interplay between purinergic receptors (P2X vs. P2Y1) in regulating vascular tone in isolated vessel or perfused organ models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for A[5']P5[5']A SODIUM SALT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.